1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one
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Overview
Description
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one is an organic compound with the molecular formula C15H19NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
The synthesis of 1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one typically involves the reaction of 3-ethyl-5,6-dimethylbenzothiazolium iodide with butan-2-one in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one can be compared with other benzothiazole derivatives, such as:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in optical applications.
6-Methyl-2-(methylthio)benzothiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
2-(4-Aminophenyl)benzothiazole: Investigated for its anticancer properties and used in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
2582-24-3 |
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Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butan-2-one |
InChI |
InChI=1S/C15H19NOS/c1-5-12(17)9-15-16(6-2)13-7-10(3)11(4)8-14(13)18-15/h7-9H,5-6H2,1-4H3 |
InChI Key |
WIPMCSWZTYWJHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=C1N(C2=C(S1)C=C(C(=C2)C)C)CC |
Origin of Product |
United States |
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